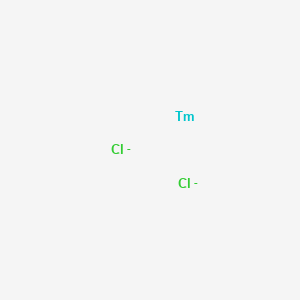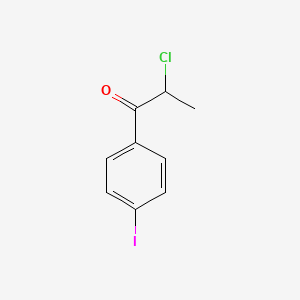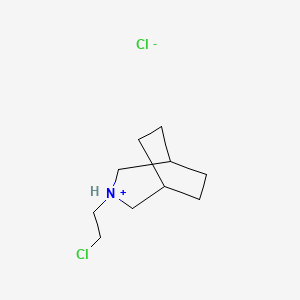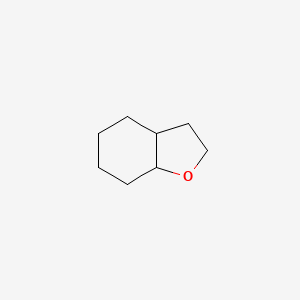![molecular formula C10H2N2 B13741010 1,3-Diazadicyclobuta[def,jkl]biphenylene CAS No. 416851-83-7](/img/structure/B13741010.png)
1,3-Diazadicyclobuta[def,jkl]biphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazadicyclobuta[def,jkl]biphenylene is a complex organic compound with the molecular formula C10H2N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a biphenylene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazadicyclobuta[def,jkl]biphenylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired biphenylene structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazadicyclobuta[def,jkl]biphenylene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Applications De Recherche Scientifique
1,3-Diazadicyclobuta[def,jkl]biphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3-Diazadicyclobuta[def,jkl]biphenylene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenylene: A simpler analog without nitrogen atoms.
1,2-Diazabicyclo[2.2.2]octane: Another nitrogen-containing bicyclic compound.
Phenanthroline: A nitrogen-containing polycyclic aromatic compound.
Uniqueness
1,3-Diazadicyclobuta[def,jkl]biphenylene is unique due to its specific biphenylene framework with incorporated nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
416851-83-7 |
|---|---|
Formule moléculaire |
C10H2N2 |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
5,9-diazapentacyclo[6.4.0.02,7.03,12.04,11]dodeca-1,3(12),4,6,8,10-hexaene |
InChI |
InChI=1S/C10H2N2/c1-3-5-7-6-4(2-12-9(3)7)10(11-1)8(5)6/h1-2H |
Clé InChI |
DVMHUBUIYIUPAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=C4C2=NC=C5C4=C3C5=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)

![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)






![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
